![molecular formula C11H15N3O B2701727 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane CAS No. 179470-40-7](/img/structure/B2701727.png)

3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

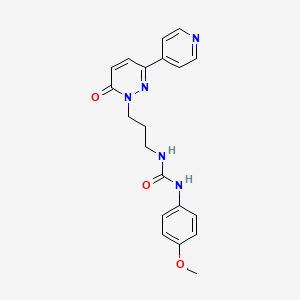

“3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane” is a complex organic compound. It contains a pyrazine group, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also includes a bicyclo[2.2.2]octane structure, which is a type of cycloalkane (a hydrocarbon with only single bonds) with three rings .

Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.2]octane structure can be challenging due to the strain in the molecule . A key feature in the synthesis process involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Molecular Structure Analysis

The molecular structure of “3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane” is complex due to the presence of the bicyclo[2.2.2]octane and pyrazine structures. The bicyclo[2.2.2]octane structure is a type of cycloalkane with three fused rings . The pyrazine structure is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The compound “3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane” likely undergoes various chemical reactions due to the presence of the reactive pyrazine and bicyclo[2.2.2]octane structures. DABCO, a similar compound, is known to be a strong nucleophile and a good leaving group in aliphatic and aromatic nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Catalysis of Organic Reactions

DABCO is frequently used as a base, catalyst, and reagent in organic chemistry . It has been used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This enables the use of DABCO as a catalyst of a series of organic reactions .

Building Block for Organic Synthesis

DABCO is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines . Some derivatives of DABCO are also widely used as reagents .

Source of Sulfur Dioxide

1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO), a derivative of DABCO, can serve as a source of SO2 .

Electrophilic Fluorinating Agent

1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate) (Selectfluor), another derivative of DABCO, is used as an electrophilic fluorinating agent .

Component in Coordination Polymers

DABCO has been used in the synthesis of coordination polymers. For example, it has been used to synthesize a coordination polymer with a triply charged metal ion, lanthanum (III), resulting in a compound with the formula [La (odabco) 3 ]Cl 3 · x H 2 O .

Oxidation of 2-pyrazolines and Isoxazolines

DABCO has been used in the oxidation of 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazoles and -isoxazoles to their corresponding aromatic derivatives .

Propiedades

IUPAC Name |

3-pyrazin-2-yloxy-1-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-5-14-6-2-9(1)10(8-14)15-11-7-12-3-4-13-11/h3-4,7,9-10H,1-2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXOUJRJXRSRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol](/img/structure/B2701644.png)

![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2701647.png)

![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2701648.png)

![5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2701649.png)

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701655.png)

![N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride](/img/structure/B2701659.png)

![3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701661.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2701665.png)

![(2R)-2-[(2-Cyclopent-2-en-1-ylacetyl)amino]propanoic acid](/img/structure/B2701666.png)